Ethoxycarbonyl isocyanate

Description

Overview and Significance in Modern Organic Synthesis

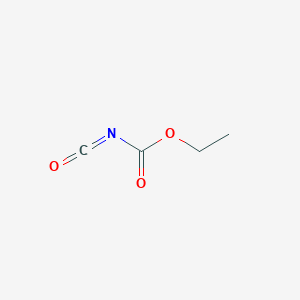

Ethoxycarbonyl isocyanate, a chemical compound with the formula C₄H₅NO₃, is a significant reagent in the field of modern organic synthesis. cymitquimica.comalfa-chemistry.com Structurally, it is characterized by the presence of both an isocyanate functional group (-N=C=O) and an ethoxycarbonyl moiety. cymitquimica.com This dual functionality makes it a versatile building block for the synthesis of a wide range of organic compounds. Typically, it appears as a colorless to pale yellow liquid and is soluble in various organic solvents. cymitquimica.com

The high reactivity of the isocyanate group is central to its utility. doxuchem.com The carbon atom in the -N=C=O group is highly electrophilic, making it susceptible to attack by nucleophiles. crowdchem.net This reactivity allows this compound to readily participate in nucleophilic addition reactions. For instance, it reacts with alcohols to form carbamates and with amines to yield ureas. cymitquimica.comwikipedia.org These reactions are fundamental in the preparation of numerous derivatives. cymitquimica.com

The significance of this compound in modern organic synthesis lies in its application as a precursor for more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. cymitquimica.com Its ability to introduce the ethoxycarbonyl group into various molecular scaffolds is highly valued. The resulting carbamate (B1207046) and urea (B33335) functionalities are prevalent in many biologically active compounds and materials. Furthermore, its use extends to the synthesis of heterocyclic compounds, which are core structures in many medicinal agents. rsc.org

Historical Context of Isocyanate Chemistry and this compound

The study of isocyanate chemistry dates back to the mid-19th century. In 1848, Charles Adolphe Wurtz first synthesized an isocyanate compound, laying the groundwork for a new field of chemical research. patsnap.compatsnap.com This discovery was a pivotal moment, although the full potential of isocyanates, particularly in polymer science, would not be realized until much later. patsnap.com

A major breakthrough occurred in the 1930s when Otto Bayer and his research team at I.G. Farben in Germany developed the polyaddition process for creating polyurethanes from the reaction of diisocyanates with polyols. patsnap.compatsnap.com This innovation marked a turning point, leading to the commercialization and widespread use of polyurethane materials in various forms, including foams, coatings, and adhesives. doxuchem.compatsnap.com

The development of isocyanate chemistry continued with the synthesis of various monofunctional and polyfunctional isocyanates. The primary industrial method for producing isocyanates involves the reaction of amines with phosgene (B1210022) (phosgenation). doxuchem.comwikipedia.org Over the decades, research has focused on refining production methods and synthesizing novel isocyanate monomers to achieve specific material properties. patsnap.com While a specific date for the first synthesis of this compound is not prominently documented, its development falls within the broader expansion and diversification of isocyanate chemistry as researchers sought to create new reagents for organic synthesis.

Scope and Objectives of Current Research Trajectories

Current research involving this compound and related compounds is focused on several key areas, driven by the demand for advanced materials, more efficient synthetic methods, and sustainable practices.

One major research trajectory is the synthesis of complex heterocyclic compounds. rsc.org Researchers are exploring cascade reactions involving nitrogen-substituted isocyanates to rapidly assemble valuable 5- and 6-membered heterocycles, which are often found in pharmaceuticals and agrochemicals. rsc.org

In polymer chemistry, there is a significant interest in developing dynamic covalent polymers using reversible isocyanate chemistry. rsc.org This research focuses on creating materials like polyurethanes and polyureas with dynamic bonds that can dissociate and reassociate, enabling properties such as self-healing, recyclability, and shape-morphing capabilities. rsc.org

Furthermore, the development of bio-based isocyanates is a growing field. patsnap.compatsnap.com As industries seek to reduce their environmental impact, research is increasingly directed towards producing isocyanates from renewable resources to decrease reliance on petroleum-based feedstocks. patsnap.compatsnap.com Concurrently, advancements in nanotechnology are being integrated with isocyanate chemistry to create high-performance nanocomposites with enhanced mechanical strength, durability, and thermal resistance. patsnap.com The ongoing goal is to tailor polymer properties by precisely controlling the isocyanate chemistry, leading to innovations in diverse sectors from automotive to electronics and medicine. patsnap.compatsnap.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 19617-43-7 | cymitquimica.comthermofisher.com |

| Molecular Formula | C₄H₅NO₃ | cymitquimica.comalfa-chemistry.com |

| Molecular Weight | 115.09 g/mol | alfa-chemistry.comfujifilm.com |

| IUPAC Name | ethyl N-(oxomethylidene)carbamate | alfa-chemistry.comnih.gov |

| Appearance | Colorless to pale yellow liquid | cymitquimica.comthermofisher.com |

| Boiling Point | 25 °C at 10 mmHg | alfa-chemistry.com |

| Density | 1.115 g/mL at 25 °C | alfa-chemistry.com |

| Flash Point | 96 °F (36 °C) | sigmaaldrich.com |

| Solubility | Soluble in organic solvents; Reacts with water | cymitquimica.com |

Table 2: Key Reactions of this compound

| Reaction Type | Reactant | Product | Significance | Source(s) |

| Nucleophilic Addition | Alcohols (ROH) | Carbamates (Urethanes) | Fundamental for polyurethane synthesis and creating functional groups in pharmaceuticals. | cymitquimica.comwikipedia.org |

| Nucleophilic Addition | Amines (R₂NH) | Ureas | Creates stable urea derivatives, often used for derivatization before analysis or as building blocks. | cymitquimica.comwikipedia.orgnih.gov |

| Nucleophilic Addition | Water (H₂O) | Carboxamic acid (unstable, decomposes to amine and CO₂) | This reactivity necessitates anhydrous conditions for most synthesis reactions. The CO₂ produced can act as a blowing agent in foam production. | wikipedia.org |

| Cycloaddition | Dienes, Nitrones, Oxiranes | Heterocyclic compounds (e.g., oxadiazolidinones, oxazolidinones) | A powerful method for the rapid construction of complex ring systems found in biologically active molecules. | rsc.orgacs.orgrsc.org |

| Trimerization | Itself (catalyzed) | Isocyanurates | Forms stable, cross-linked structures used in rigid thermal insulation foams (polyisocyanurate resins). | wikipedia.org |

Table 3: Research Applications of this compound

| Research Area | Application | Detailed Findings | Source(s) |

| Heterocyclic Synthesis | Reagent for cascade reactions | Used to assemble a variety of 5- and 6-membered heterocycles like amino-hydantoins and acyl-pyrazoles, which are important motifs in agrochemicals and pharmaceuticals. | rsc.org |

| Medicinal Chemistry | Building block for bioactive molecules | The isocyanate group is a key functional group in designing molecules with potential therapeutic activities, including antibacterial, antifungal, and antitumoral properties. | nih.gov |

| Polymer Chemistry | Monomer for functional polymers | Employed in creating dynamic covalent polymers with reversible bonds, leading to materials that are self-healing, recyclable, and suitable for 3D printing. | rsc.org |

| Derivatization Agent | Stabilization of analytes for analysis | Reacts with isocyanate monomers to form stable urea derivatives, which allows for their quantification in complex mixtures like polymer resins using techniques such as HPLC. | nih.govnih.gov |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl N-(oxomethylidene)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO3/c1-2-8-4(7)5-3-6/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMVZGGPZNHFGKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80306153 | |

| Record name | Ethoxycarbonyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80306153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19617-43-7 | |

| Record name | 19617-43-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174484 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethoxycarbonyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80306153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethoxycarbonyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethoxycarbonyl Isocyanate and Its Derivatives

Phosgene-Based Synthesis Routes

The traditional and most direct methods for synthesizing acyl isocyanates, including ethoxycarbonyl isocyanate, involve the use of phosgene (B1210022) or its derivatives. Phosgenation reactions are versatile and can be conducted in either liquid or gas phases.

Liquid-phase phosgenation is a conventional method for producing isocyanates. The process typically involves reacting a primary amine or, in the case of this compound, its precursor ethyl carbamate (B1207046), with a solution of phosgene in an inert solvent. The reaction proceeds through an intermediate carbamoyl (B1232498) chloride, which subsequently eliminates hydrogen chloride (HCl) upon heating to yield the desired isocyanate.

The industrial synthesis of isocyanates often involves a two-step reaction where a primary amine is first reacted with phosgene to form the corresponding carbamic chloride. This intermediate is then heated to eliminate HCl, completing the reaction. For aryl isocyanates, this second step is often carried out at temperatures above 160°C. unimi.it While specific parameters for this compound are not widely detailed, the general principle remains applicable, starting with ethyl carbamate.

Gas-phase phosgenation represents a significant technological advancement for the large-scale industrial production of isocyanates, particularly diisocyanates. google.com This method involves reacting a gaseous primary amine with an excess of phosgene at high temperatures, typically between 300°C and 400°C. researchgate.net The reaction is characterized by very short residence times, often in the range of 0.05 to 15 seconds, and is conducted under adiabatic conditions. google.com

The key advantages of this technique include higher yields, reduced solvent usage, and minimized formation of byproducts like ureas and tars. The process often utilizes specialized reactors, such as cylindrical reaction chambers or fluidized bed reactors, to ensure rapid and efficient mixing of the reactants. google.comgoogle.com In a fluidized bed reactor setup, a stream of phosgene gas can be used as the fluidizing agent for an inert solid, while the liquid amine is metered into the bed, where it vaporizes and reacts. google.com Although primarily documented for diisocyanates like toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI), the principles of gas-phase phosgenation are theoretically applicable to the synthesis of other isocyanates from volatile amines or related precursors.

Due to the extreme toxicity of phosgene gas, laboratory-scale syntheses of isocyanates frequently employ safer, solid or liquid phosgene equivalents. Triphosgene (bis(trichloromethyl) carbonate) and oxalyl chloride are the most common substitutes. nih.govorgsyn.org

Triphosgene: This stable, crystalline solid is a convenient and safer alternative to gaseous phosgene. nih.gov It reacts with primary amines or their hydrochloride salts to produce isocyanates in high yields. orgsyn.org The reaction is typically carried out in an inert solvent like dichloromethane (B109758) or tetrahydrofuran, often in the presence of a base such as triethylamine (B128534) or aqueous sodium bicarbonate to neutralize the HCl byproduct. orgsyn.orgchemicalbook.com For instance, amino acid ester isocyanates have been successfully prepared using a biphasic system of methylene chloride and saturated aqueous sodium bicarbonate with triphosgene. orgsyn.org This method is adaptable for the synthesis of this compound from ethyl carbamate.

Oxalyl Chloride: This reagent can convert N-unsubstituted amides and carbamates into the corresponding acyl isocyanates. orgsyn.orggoogle.com The reaction of an amide with oxalyl chloride is generally more convenient than using alternatives like silver cyanate. orgsyn.org A process has been developed where oxalyl chloride reacts with hydrohalide or sulphate salts of carboxamides or carbamates. google.com This method has been successfully applied to the synthesis of mthis compound from methyl carbamate hydrochloride, suggesting its direct applicability for producing this compound from the corresponding ethyl carbamate salt. google.com The reaction typically requires heating in a solvent such as 1,2-dichloroethane. google.com

Table 1: Comparison of Common Phosgene Equivalents for Isocyanate Synthesis

| Reagent | Formula | Physical State | Key Features | Typical Substrate |

|---|---|---|---|---|

| Triphosgene | OC(OCCl₃)₂ | Crystalline Solid | Safer and easier to handle than phosgene gas; versatile for various amines. nih.govwikipedia.org | Primary amines, amine hydrochlorides. orgsyn.org |

| Oxalyl Chloride | (COCl)₂ | Liquid | Readily available; effective for converting amides and carbamates. orgsyn.org | Amides, carbamates, or their salts. google.com |

Non-Phosgene Synthesis Approaches

Growing environmental and safety concerns regarding the use of phosgene have driven research into alternative, phosgene-free synthetic routes for isocyanates. The most prominent of these are the reductive and oxidative carbonylation of nitrogen-containing compounds. ukessays.com

The catalytic reductive carbonylation of aromatic nitro compounds is an attractive phosgene-free route for synthesizing aryl isocyanates. researchgate.net This process involves the direct reaction of a nitroarene with carbon monoxide (CO) in the presence of a transition metal catalyst. unimi.itresearchgate.net The reaction can be tailored to produce the isocyanate directly or, in the presence of an alcohol, the corresponding carbamate. researchgate.net

Palladium-based catalysts, often in combination with nitrogen-containing heterocyclic ligands like 1,10-phenanthroline, have proven to be highly effective for this transformation. unimi.it The reaction is typically performed under pressure and may be promoted by Lewis acid co-catalysts. researchgate.net While this method is a powerful tool for producing aryl isocyanates, it is not directly applicable to the synthesis of this compound. However, it represents a key phosgene-free pathway for producing important isocyanate derivatives. unimi.itukessays.com

Table 2: Catalytic Systems for Reductive Carbonylation of Nitroarenes to Isocyanate Derivatives

| Catalyst System | Ligand/Promoter | Substrate Example | Product Type | Reference |

|---|---|---|---|---|

| Palladium Chloride (PdCl₂) | Pyridine | Nitroaromatics | Aryl Isocyanate | researchgate.net |

| Palladium Complex | 1,10-Phenanthroline | Nitroaromatics | Aryl Isocyanate/Carbamate | unimi.it |

| Ruthenium Complex | SALOPH | Methylamine | Methylurethane | acs.org |

Oxidative carbonylation provides another phosgene-free pathway to isocyanate derivatives, starting from primary amines. ukessays.com In this process, an amine is reacted with carbon monoxide and an oxidant, mediated by a catalyst. The reaction can yield ureas, carbamates, or isocyanates depending on the conditions and catalyst system employed.

A variety of catalytic systems have been developed, including those based on precious metals like palladium and ruthenium, as well as metal-free systems. thieme-connect.deacs.org For example, a highly efficient process uses a catalytic amount of sulfur with sodium nitrite (B80452) (NaNO₂) as the oxidant to convert primary aliphatic amines into the corresponding symmetrical ureas, proceeding through an isocyanate intermediate. thieme-connect.de Similarly, tungsten hexacarbonyl (W(CO)₆) with iodine as the oxidant can catalyze the carbonylation of primary amines to N,N'-disubstituted ureas. acs.org These methods are particularly useful for synthesizing derivatives like ureas and carbamates without the need for phosgene. thieme-connect.de

Methods Involving Dimethyl Carbonate

The synthesis of this compound and its derivatives can be achieved using dimethyl carbonate (DDC) as a non-phosgene route, which is considered a greener alternative. This method involves two main steps: the methoxycarbonylation of amines with dimethyl carbonate to produce carbamates, and the subsequent decomposition of these carbamates to yield the isocyanate. researchgate.net This approach is notable for its non-toxicity, reduced pollution, and high atom economy. researchgate.net

The reaction of an amine with dimethyl carbonate is typically catalyzed by a Lewis acid. For example, zinc acetate (B1210297) and zinc stearate (B1226849) have been used as catalysts for the reaction of 2,4-toluenediamine with dimethyl carbonate to produce toluene dicarbamate (TDC), a precursor to toluene diisocyanate (TDI). researchgate.net Over zinc acetate, a TDC yield of 89.6% can be achieved at 170°C in 3 hours, while zinc stearate gives a 95.5% yield under the same temperature over 5 hours. researchgate.net Other catalysts like ytterbium triflate have also been explored, showing that the Lewis acidity of the catalyst is proportional to the yield of the carbamate. researchgate.net

The process can be applied to various amines, including aliphatic diamines, to produce the corresponding urethane (B1682113) compounds. google.com The urethane is then thermally decomposed to the diisocyanate. google.com The use of dimethyl carbonate prepared from methanol, carbon monoxide, and oxygen further enhances the economic viability of this process. google.com

Table 1: Catalysts for Toluene Dicarbamate (TDC) Synthesis from 2,4-Toluenediamine and Dimethyl Carbonate

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| Zinc Acetate | 170 | 3 | 89.6 |

| Zinc Stearate | 170 | 5 | 95.5 |

| Ytterbium Triflate | 180 | 5 | 23.6 |

Urea-Based Synthesis Pathways

Urea (B33335) and its derivatives serve as viable starting materials for the synthesis of isocyanates, including this compound. One approach involves the reaction of an amine with urea to form a corresponding urea derivative, which is then thermally decomposed. This method is part of the broader effort to develop non-phosgene routes to isocyanates. google.com

For instance, polyurea elastomers have been synthesized from urea as a monomer in an isocyanate- and solvent-free process. rsc.org While not a direct synthesis of this compound, this demonstrates the utility of urea as a foundational block for related compounds. The synthesis of unsymmetrical ureas can also be achieved from isocyanides and O-benzoyl hydroxylamines, showcasing the versatility of urea-based chemistry. mdpi.comnih.gov The direct carbonylation of primary amines with carbon monoxide is another method to produce ureas, which can be precursors to isocyanates. mdpi.com

Systematic studies have detailed the interaction of compounds containing amino groups with organic isocyanates, as well as the reaction of amines and alkyl halides with alkali metal cyanates to form ureas. researchgate.net These urea derivatives can then potentially be used to generate isocyanates.

Thermal Decomposition of Carbamates

The thermal decomposition, or thermolysis, of carbamates is a key step in many non-phosgene isocyanate production methods. mdpi.com This process involves heating a carbamate to high temperatures, causing it to break down into the desired isocyanate and an alcohol. mdpi.com The reaction can be performed in either the gas or liquid phase. mdpi.com

Gas-phase thermolysis is typically conducted at temperatures around 400°C and can be done with or without catalysts. mdpi.com In the liquid phase, the decomposition is often carried out in high-boiling inert solvents to lower the reaction temperature and minimize side reactions. mdpi.comgoogle.com

A variety of catalysts have been investigated to improve the efficiency of carbamate decomposition. These include organic compounds of titanium, tin, antimony, and zirconium, as well as simple substances, oxides, sulfides, halides, or salts of bismuth. google.com The choice of catalyst and reaction conditions, such as temperature and pressure, is crucial for maximizing the yield of the isocyanate and preventing side reactions. mdpi.comgoogle.com For example, the thermal decomposition of aryl (alkyl) carbamic acid esters can be catalyzed by bismuth compounds in solvents like chlorobenzene, toluene, or dibutyl phthalate (B1215562) at temperatures between 120-350°C. google.com

In Situ Generation of Isocyanates for Controlled Reactivity

The high reactivity of isocyanates can be managed by generating them in situ, meaning they are produced directly in the reaction mixture where they are to be used. This avoids the need to isolate and handle these often-toxic and reactive compounds. A prominent method for the in situ generation of isocyanates is the Staudinger–aza-Wittig reaction. beilstein-journals.org

This reaction involves the treatment of an azide (B81097) with a phosphine (B1218219), such as polymer-bound diphenylphosphine (B32561), to form an aza-ylide. This intermediate then reacts with an electrophile, like carbon dioxide, to produce the isocyanate. beilstein-journals.org This method has been successfully used in a one-pot, two-step process to synthesize N,N'-disubstituted urea derivatives, where the isocyanate is generated and then immediately reacted with an amine. beilstein-journals.org This protocol has been optimized using microwave irradiation, leading to high yields and purity of the final products. beilstein-journals.org

The in situ generation of ethoxycarbonyl isothiocyanate has also been reported, where it is prepared in an aqueous medium and then reacted with nucleophiles without being isolated. acs.org This approach leads to high yields of the desired products, such as ethoxycarbonyl thionocarbamates and thioureas. acs.org

Synthesis of Ethoxycarbonyl Isothiocyanate and Related Analogues

Ethoxycarbonyl isothiocyanate is a sulfur analogue of this compound and is a versatile reagent in organic synthesis. acs.orgchemicalbook.com A common method for its preparation is the reaction of ethyl chloroformate with a thiocyanate (B1210189) salt, such as sodium or potassium thiocyanate. acs.orgresearchgate.net This reaction is often carried out in aprotic polar solvents like acetonitrile (B52724) or ethyl acetate. acs.org However, this method can result in the formation of the isomeric ethoxycarbonyl thiocyanate as a byproduct. acs.org

To improve the yield and selectivity, catalysts can be employed. Pyridine and quinoline (B57606) have been shown to be effective catalysts for the synthesis of ethoxycarbonyl isothiocyanate in an aqueous medium, leading to high yields with only trace amounts of the thiocyanate isomer. acs.org Phase transfer catalysts, such as Schiff bases, have also been used in the reaction between ethyl chloroformate and sodium thiocyanate, with an optimized yield of 96.8% being reported. researchgate.net Another patented process describes the synthesis in water using polyethylene (B3416737) glycol as a phase transfer catalyst, achieving a good yield of the product. google.com

Ethoxycarbonyl isothiocyanate is used in the synthesis of various heterocyclic compounds, including tetrahydrobenzo[b]thiophen-2-thiourea derivatives, pyrazolo[1,5-a] acs.orggoogle.comsigmaaldrich.comtriazine derivatives, and 4-thiouracil (B160184) derivatives. chemicalbook.comsigmaaldrich.com

Solid-State Synthesis of this compound Derivatives

While specific examples of solid-state synthesis for this compound itself are not prevalent in the provided search results, the principles of solid-state synthesis can be applied to the synthesis of its derivatives. Solid-state synthesis offers advantages such as reduced solvent use and easier purification.

One relevant technique is the use of polymer-bound reagents. For example, in the in situ generation of isocyanates via the Staudinger–aza-Wittig reaction, a polymer-bound diphenylphosphine was used. beilstein-journals.org This simplifies the workup, as the phosphine oxide byproduct can be easily removed by filtration. beilstein-journals.org This principle could be extended to a solid-phase synthesis where a carbamate precursor is attached to a solid support, thermally decomposed to the isocyanate, and then reacted with a solution-phase reagent.

Another aspect of solid-state chemistry involves the use of heterogeneous catalysts. In the thermal decomposition of carbamates, solid catalysts like metal oxides or silicates are employed. mdpi.comgoogle.com These catalysts can be easily separated from the reaction mixture, facilitating a cleaner process. The development of efficient and recyclable solid catalysts is an active area of research in the non-phosgene synthesis of isocyanates.

Reaction Mechanisms and Reactivity Profiles of Ethoxycarbonyl Isocyanate

Nucleophilic Addition Reactions

The core reactivity of ethoxycarbonyl isocyanate is defined by the susceptibility of its isocyanate group to nucleophilic attack. The electron-withdrawing nature of the adjacent ethoxycarbonyl group further enhances the electrophilicity of the isocyanate carbon, making it a prime target for a wide range of nucleophiles.

The reaction between this compound and alcohols results in the formation of urethanes, also known as carbamates. This reaction is a cornerstone of polyurethane chemistry. kuleuven.be The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group. conicet.gov.ar This addition occurs in a concerted manner across the N=C bond of the isocyanate. kuleuven.be

Kinetic and mechanistic studies have revealed that the alcohol itself can act as a catalyst, with multiple alcohol molecules participating in the reaction. Theoretical studies suggest the involvement of at least three alcohol molecules in the reacting supersystem. kuleuven.be Primary alcohols are generally more reactive in this addition than secondary alcohols. kuleuven.be The reaction can be influenced by the concentration of the alcohol, with alcohol polymers becoming more reactive than monomers at higher concentrations. kuleuven.be

A proposed two-step mechanism for urethane (B1682113) formation, particularly in the presence of excess isocyanate, involves an allophanate (B1242929) intermediate. This intermediate is formed via a six-centered transition state and subsequently undergoes a 1,3-H shift and C-N bond cleavage to yield the urethane and regenerate an isocyanate molecule. nih.gov

Table 1: Reaction of this compound with Alcohols

| Alcohol | Product |

|---|---|

| Methanol | Methyl N-(ethoxycarbonyl)carbamate |

| Ethanol | Ethyl N-(ethoxycarbonyl)carbamate |

| 2-Propanol | Isopropyl N-(ethoxycarbonyl)carbamate |

| Cyclohexanol | Cyclohexyl N-(ethoxycarbonyl)carbamate |

The reaction of this compound with primary or secondary amines is a facile and common method for the synthesis of unsymmetrically substituted ureas. conicet.gov.arcommonorganicchemistry.com The high nucleophilicity of the amine's nitrogen atom leads to a rapid and often exothermic reaction with the isocyanate carbon. conicet.gov.ar This reaction typically proceeds readily at room temperature without the need for a catalyst. commonorganicchemistry.com

The general mechanism involves the nucleophilic addition of the amine to the isocyanate group. researchgate.net To control the exothermic nature of the reaction and optimize the yield of the urea (B33335) product, the temperature is often lowered. conicet.gov.ar

Table 2: Reaction of this compound with Amines

| Amine | Product |

|---|---|

| Ammonia | Ethoxycarbonylurea |

| Ethylamine | N-Ethyl-N'-(ethoxycarbonyl)urea |

| Diethylamine | N,N-Diethyl-N'-(ethoxycarbonyl)urea |

| Aniline (B41778) | N-Phenyl-N'-(ethoxycarbonyl)urea |

Thiols react with this compound in a manner analogous to alcohols, leading to the formation of thiocarbamates. conicet.gov.ar However, the thiol group is generally less reactive towards isocyanates than the hydroxyl group of an alcohol. conicet.gov.ar The reaction involves the nucleophilic attack of the sulfur atom of the thiol on the isocyanate carbon. rsc.org

The reaction conditions can be optimized to achieve high yields of S-alkyl N-(ethoxycarbonyl)thiocarbamates. For instance, using a 1:1 ratio of thiol to isocyanate and maintaining the reaction mixture at elevated temperatures (around 60°C) for a short period can lead to product yields of 85-90%. conicet.gov.ar

Table 3: Reaction of this compound with Thiols

| Thiol | Product |

|---|---|

| Ethanethiol | S-Ethyl N-(ethoxycarbonyl)thiocarbamate |

| Propanethiol | S-Propyl N-(ethoxycarbonyl)thiocarbamate |

The reaction of this compound with oximes and phenols demonstrates regioselectivity. Oximes can add to acyl isothiocyanates to form intermediates that decompose, while phenols of similar acidity may not form stable adducts. rsc.org In the context of isocyanates, the nucleophilic oxygen of the oxime or phenol (B47542) attacks the electrophilic carbon of the isocyanate. researchgate.netresearchgate.net For phenols, this reaction leads to the formation of phenyl carbamates. The reactivity can be influenced by the acidity of the phenol. researchgate.net

Cyclization Reactions

This compound can participate in cyclization reactions, particularly with molecules containing multiple reactive sites. These reactions are valuable for the synthesis of various heterocyclic compounds.

For example, this compound has been utilized in cyclization reactions with hydrazones to form 1,2,4-triazolines. clockss.org It can also react with activated methylene (B1212753) isocyanides in the presence of a base to yield substituted imidazoles. thieme-connect.com The mechanism of this latter reaction involves the initial deprotonation of the isocyanide, followed by condensation with the isocyanate, and subsequent intramolecular cyclization. thieme-connect.com

Furthermore, this compound can undergo cyclization with other reagents, such as in the reaction with α-cyano-o-toluonitrile. publish.csiro.au The versatility of this compound in these reactions allows for the construction of complex molecular architectures.

Cyclo-Oligomerization to Isocyanurates

The cyclotrimerization of isocyanates to form stable 1,3,5-triazine-2,4,6-triones, commonly known as isocyanurates, is a significant industrial process. tue.nl This reaction can be catalyzed by various agents, including Lewis bases. tue.nl The generally accepted mechanism for base-catalyzed cyclotrimerization involves the nucleophilic attack of the catalyst on the electrophilic carbon of the isocyanate. researchgate.net This initial step forms an anionic intermediate, which then reacts with two more isocyanate molecules in a stepwise fashion to yield the cyclic trimer. tue.nlresearchgate.net

Recent studies have explored the use of N-heterocyclic olefins and 2-phosphaethynolate anions as highly efficient catalysts for this transformation, allowing the reaction to proceed under mild conditions and with low catalyst loadings. researchgate.netresearchgate.netnih.gov While both dimerization and trimerization can occur simultaneously, higher temperatures generally favor the formation of the more thermally stable isocyanurate. nih.gov

Formation of Uretdiones (Cyclic Dimers)

This compound can undergo dimerization to form a four-membered ring structure known as a uretdione. This [2+2] cycloaddition is a reversible reaction, and the stability of the resulting dimer is influenced by the substituents on the isocyanate. nih.gov The dimerization is often catalyzed by phosphines. nih.gov

The formation of uretdiones is an equilibrium process, and the dimer can dissociate back to the isocyanate monomers upon heating. nih.govgoogle.com This reversibility allows uretdiones to serve as a source of isocyanates in situ for various applications. nih.gov The competition between dimerization and trimerization is dependent on reaction conditions, with dimerization being more prevalent at lower temperatures. nih.gov

Diels-Alder Reactions with this compound as Dienophile

In the context of [4+2] cycloaddition reactions, this compound can function as a dienophile. The Diels-Alder reaction involves the interaction of a conjugated diene with a substituted alkene (the dienophile) to form a cyclohexene (B86901) derivative. wikipedia.orgebsco.com When this compound acts as the dienophile, its C=N bond participates in the cycloaddition.

These reactions are classified as hetero-Diels-Alder reactions because a heteroatom is involved in the dienophile. wikipedia.org The reactivity of this compound as a dienophile is enhanced by the electron-withdrawing nature of the ethoxycarbonyl group, which lowers the energy of the LUMO of the C=N bond, facilitating the reaction with electron-rich dienes in a normal-electron-demand Diels-Alder reaction. chim.it This reaction provides a route to synthesize various nitrogen-containing heterocyclic compounds. wikipedia.org

Rearrangement Reactions Involving this compound

Rearrangement reactions provide important pathways for the synthesis of this compound and its derivatives. These reactions typically involve the migration of a group to an electron-deficient nitrogen atom.

Curtius Rearrangement in the Context of this compound Precursors

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, with the loss of nitrogen gas. wikipedia.orgnih.gov This reaction is a primary method for preparing this compound. The precursor, ethoxycarbonyl azide, is synthesized from the corresponding carboxylic acid derivative. wikipedia.org

The mechanism of the thermal Curtius rearrangement is generally considered to be a concerted process, where the migration of the ethoxy group occurs simultaneously with the expulsion of dinitrogen, thus avoiding the formation of a discrete nitrene intermediate. wikipedia.org However, for some alkoxycarbonyl azides, a stepwise mechanism involving a trappable nitrene has been suggested. nih.gov The rearrangement proceeds with retention of the configuration of the migrating group. nih.gov

Lossen Rearrangement Pathways

The Lossen rearrangement involves the conversion of a hydroxamic acid or its derivative into an isocyanate. wikipedia.orgnumberanalytics.com When an N-acyl-O-sulfonylated or N-acyl-O-acylated hydroxamic acid is treated with a base, it rearranges to form an isocyanate. wikipedia.org In the context of this compound, a suitable precursor would be an N-ethoxycarbonyl-substituted hydroxamic acid derivative.

The reaction is initiated by the deprotonation of the hydroxamic acid nitrogen, followed by the elimination of the leaving group on the oxygen to form an acyl nitrene intermediate, which then rearranges to the isocyanate. scispace.com Alternatively, a concerted mechanism where rearrangement and leaving group departure are simultaneous is also possible. numberanalytics.com The resulting isocyanate can then be used in subsequent reactions. numberanalytics.comsioc-journal.cn

Schmidt Reaction Analogues

The Schmidt reaction is the reaction of an azide with a carbonyl compound, tertiary alcohol, or alkene under acidic conditions to yield an amine, amide, nitrile, or imine after rearrangement and loss of nitrogen. wikipedia.orgorganic-chemistry.org A variation of this reaction can be used to produce isocyanates.

When a carboxylic acid is treated with hydrazoic acid in the presence of a strong acid, it can form an acyl azide intermediate. libretexts.org This intermediate can then undergo a rearrangement similar to the Curtius rearrangement to yield an isocyanate. wikipedia.orglibretexts.org For the synthesis of this compound, ethyl chloroformate or a related derivative could potentially react with an azide source under Schmidt reaction conditions. The reaction of carboxylic acids to form amines via the Schmidt reaction is closely related to the Curtius rearrangement, with the key difference being the in situ formation of the acyl azide from the carboxylic acid and hydrazoic acid. wikipedia.org

C→N Migration of Ethoxycarbonyl Group

A notable rearrangement involving the ethoxycarbonyl group is its migration from a carbon atom to a nitrogen atom (C→N migration). This type of intramolecular electrophilic rearrangement has been observed in the reactions of pyridinium (B92312) and isoquinolinium ylides derived from malonic esters with isocyanates. researchgate.net Quantum-chemical calculations on the migration of the methoxycarbonyl group, a related system, suggest that the initial product of the ylide's attack on the isocyanate rearranges with low potential barriers to form a carbamate (B1207046) without passing through a cyclic intermediate. researchgate.net

The ease of this rearrangement can be influenced by steric and electronic factors. For instance, in reactions of ortho-substituted aryl isocyanates with a 1,3-zwitterion derived from triisopropylphosphine (B1582976) and ethyl 2-cyanoacrylate, the nature of the ortho substituent in the aryl isocyanate ring affects the facility of the C→N migration of the ethoxycarbonyl group. researchgate.net In some cases, the resulting carbamate may exhibit atropisomerism at room temperature, as seen with the product from 1-naphthylisocyanate. researchgate.net

This C→N migration is part of a broader class of electrophilic 1,3-migrations in saturated systems. acs.org The reversible nature of this migration has been studied, highlighting the dynamic equilibrium that can exist between the C- and N-alkoxycarbonylated products. researchgate.net

Thioacyl Isocyanate–Acyl Isothiocyanate Rearrangement

The thioacyl isocyanate–acyl isothiocyanate rearrangement represents a significant class of 1,3-shifts of groups attached to (thio)acyl moieties. acs.orgnih.gov This process is computationally investigated and understood to proceed through a four-membered cyclic, zwitterionic transition state. acs.orgnih.gov The formation of this transition state is facilitated by lone pair–LUMO interactions between the migrating group and the adjacent iso(thio)cyanate function. acs.orgnih.gov

Computational studies, often employing Density Functional Theory (DFT) at levels such as B3LYP/6-311+G(d,p), have been instrumental in elucidating the mechanisms and energetics of these rearrangements. nih.govacs.org For the rearrangement of acyl thiocyanates (RCO-SCN) to the more stable acyl isothiocyanates (RCO-NCS), calculated activation barriers are in the range of 30–31 kcal/mol. nih.govacs.org In contrast, thioacyl thiocyanate (B1210189) derivatives are generally less stable, with lower rearrangement barriers of 20–30 kcal/mol. acs.orgnih.gov

Alkoxycarbonyl thiocyanates, such as ethoxycarbonyl thiocyanate, are isolable compounds with higher calculated activation barriers of around 40 kcal/mol for their rearrangement to the corresponding isothiocyanates. acs.orgnih.govacs.org Ethoxycarbonyl thiocyanate itself is a distillable liquid, and computational studies predict a high activation barrier of 42 kcal/mol for its isomerization, supporting its isolability. acs.org

The migratory aptitude of different substituents in these 1,3-shifts has been computationally determined, establishing a reactivity order. rsc.org This rearrangement is often an equilibrium process, and while acyl isothiocyanates are typically more stable, the equilibrium can be approached from either direction under appropriate conditions, such as in solution at elevated temperatures.

Catalyzed Reactions of this compound

The reactivity of this compound can be significantly enhanced and controlled through the use of various catalysts. Lewis bases, transition metals, and other catalytic systems play a pivotal role in expanding the synthetic applications of this versatile reagent.

Lewis Base Catalysis (e.g., Phosphine (B1218219) Oxides, Anions)

Lewis bases are effective catalysts for a variety of reactions involving isocyanates. Nucleophilic phosphine catalysis, for instance, proceeds via the initial addition of a phosphine to an electrophile, generating a reactive zwitterionic intermediate. nih.gov While specific examples focusing solely on this compound are not detailed in the provided context, the general principles of Lewis base catalysis are applicable.

Phosphine oxides, which can be generated in situ, can act as Lewis base catalysts. rsc.orgrsc.org For example, triphenylphosphine (B44618) oxide can catalyze certain reactions. nsf.gov Anionic species can also serve as potent Lewis base catalysts. The oligomerization of isocyanates, for instance, can be initiated by the nucleophilic addition of a Lewis base to the isocyanate's carbon atom. rsc.org This process can be catalyzed by anions that are generated and regenerated in a catalytic cycle, leading to products like isocyanurates. rsc.org The catalytic activity of such species is often dependent on their nucleophilicity. researchgate.net

Transition Metal Catalysis (e.g., Palladium-Catalyzed Amide Formation)

Palladium catalysis has emerged as a powerful tool for amide bond formation and other transformations involving isocyanates. grafiati.com Palladium-catalyzed reactions can facilitate the synthesis of N-acyl enamine amides through the insertion of an isocyanide, a related functional group, into an alkenyl C(sp²)–H bond. rsc.org

A general one-pot method for the palladium-catalyzed synthesis of aryl carbamates from aryl chlorides and triflates involves the in-situ generation of an aryl isocyanate, which is then trapped by an alcohol. nih.gov This methodology provides access to a wide range of carbamate products. nih.gov Furthermore, palladium-catalyzed unimolecular fragment coupling of N-allylamides can lead to the extrusion of an isocyanate fragment, which is then captured by a tethered nucleophile, effectively transposing an amide group. researchgate.net

Palladium's role in carbonylation reactions is also significant, enabling the incorporation of carbon monoxide to build complex organic molecules. researchgate.net These reactions are often tolerant of various functional groups and can be performed under mild conditions. researchgate.net

Electrophilic and Nucleophilic Catalysis in Multicomponent Reactions

This compound is a valuable component in multicomponent reactions (MCRs), which allow for the efficient construction of complex molecules in a single step. researchgate.net The reactivity of isocyanates in MCRs is governed by the electrophilicity of their central carbon atom, which can be modulated by the electronic nature of their substituents. nih.gov An electron-withdrawing group, like the ethoxycarbonyl group, enhances the electrophilicity and thus the reactivity of the isocyanate. nih.gov

In MCRs, both electrophilic and nucleophilic catalysis can play crucial roles. For example, in the Ugi four-component reaction, an acid catalyst is often necessary to activate the imine intermediate for the addition of an isocyanide. nih.gov The isocyanate itself can act as a key intermediate in certain MCRs, being generated in situ and then undergoing nucleophilic attack. nih.govnih.gov

The versatility of isocyanide-based MCRs, which share reactivity principles with isocyanate-based ones, allows for the synthesis of a vast array of molecular scaffolds. frontiersin.orgacs.org These reactions can be catalyzed by various species, including transition metals like copper(I), which can activate alkynes for reaction with isocyanates. nih.gov

Theoretical and Computational Studies of Reaction Mechanisms

Theoretical and computational methods, particularly Density Functional Theory (DFT), are indispensable tools for elucidating the intricate reaction mechanisms of this compound and related compounds. acs.orgnih.govacs.org These studies provide detailed insights into transition state structures, activation barriers, and reaction energetics, which are often difficult to determine experimentally. acs.orgnih.gov

For the thioacyl isocyanate–acyl isothiocyanate rearrangement, computational studies have not only mapped out the reaction pathway through a four-membered cyclic transition state but have also quantified the activation barriers for different substrates. acs.orgnih.govrsc.org For instance, the calculated activation barrier for the isomerization of ethoxycarbonyl thiocyanate is approximately 42 kcal/mol. acs.org These calculations help to explain the observed stability and isolability of certain isomers. acs.orgnih.govacs.org

DFT calculations have also been employed to study the cycloaddition reactions of isocyanates with other molecules, such as nitrones. acs.org These studies can reveal whether a reaction proceeds through a concerted or a stepwise mechanism, and how the solvent polarity influences the reaction pathway. acs.org The exploration of potential energy surfaces helps to identify the most favorable reaction channels and predict the regioselectivity of the products. acs.org

Furthermore, computational methods are used to investigate the mechanisms of catalyzed reactions. For example, in the oligomerization of isocyanates, DFT calculations can map out the minimum energy reaction pathway, identifying key intermediates and transition states in the catalytic cycle. rsc.org These theoretical insights are crucial for understanding catalyst behavior and for the rational design of new and more efficient catalytic systems. rsc.orgchemrevlett.com

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for investigating the reaction mechanisms of this compound and related compounds. DFT methods are employed to model electronic structure and predict reaction pathways, transition state geometries, and associated energy barriers. For instance, in the study of cycloaddition reactions involving isocyanates and nitrones, DFT calculations at the M06-2X/cc-pVTZ level of theory have been utilized to explore the potential energy surfaces. acs.org These calculations revealed that such reactions can proceed through either a concerted mechanism in the gas phase and nonpolar solvents or a stepwise mechanism in polar solvents. acs.org

The mechanism of the Curtius rearrangement, a reaction type relevant to isocyanate formation, has also been extensively studied using DFT. researchgate.netnih.gov Calculations at the B3LYP/6-311+G(d,p) level for model acyl azides show that the rearrangement is typically a concerted process, involving the migration of a group and the simultaneous loss of a nitrogen molecule, directly forming the isocyanate. researchgate.netnih.gov These studies provide a framework for understanding similar transformations involving this compound. DFT is also instrumental in predicting the regioselectivity of reactions, such as cycloadditions, by evaluating the transition states of different possible reaction pathways.

Table 1: Application of DFT in Isocyanate Reaction Analysis

| Reaction Type | DFT Functional/Basis Set | Key Findings | Reference |

|---|---|---|---|

| Cycloaddition with Nitrones | M06-2X/cc-pVTZ | Mechanism is solvent-dependent (concerted vs. stepwise). | acs.org |

| Curtius Rearrangement | B3LYP/6-311+G(d,p) | Typically proceeds via a concerted, single-step mechanism. | researchgate.netnih.gov |

| nih.govnih.gov-Sigmatropic Shifts | B3LYP/6-311++G(d,p) | Calculation of high activation barriers for rearrangement in arylamino isocyanates. | acs.org |

Quantum Chemical Calculations (e.g., B3LYP, MP2, CCSD(T) Methods)

A variety of quantum chemical methods are applied to study this compound, each offering a different balance of computational cost and accuracy. These methods are essential for obtaining reliable geometric parameters, energies, and electronic properties. researchgate.net

B3LYP (Becke, 3-parameter, Lee–Yang–Parr) is a widely used hybrid DFT functional that often provides a good compromise between accuracy and computational expense for medium to large-sized molecules. nih.govscience.gov It is frequently used for geometry optimizations and frequency calculations. researchgate.net

MP2 (Møller-Plesset perturbation theory of the second order) is an ab initio method that includes electron correlation effects beyond the Hartree-Fock level. nih.gov It is often used for geometry optimizations of stationary points (minima and transition states) and for providing more accurate energy calculations than standard DFT methods for certain systems.

CCSD(T) (Coupled-Cluster with Single, Double, and perturbative Triple excitations) is considered a "gold standard" in quantum chemistry for its high accuracy in calculating single-point energies. nih.gov Due to its high computational cost, it is typically used to refine the energies of structures previously optimized at a lower level of theory, such as B3LYP or MP2. nih.govchemrxiv.org For example, in studying the cyclotrimerization of isocyanates, CCSD(T) calculations provide the most negative (i.e., most favorable) reaction energies compared to B3LYP and MP2. nih.gov

These methods are often used in conjunction. For instance, a common workflow involves optimizing the geometry of a molecule with B3LYP or MP2 and then performing a more accurate single-point energy calculation with CCSD(T). chemrxiv.org

Table 2: Comparison of Common Quantum Chemical Methods for Isocyanate Studies

| Method | Type | Common Application | Key Characteristic |

|---|---|---|---|

| B3LYP | DFT Hybrid Functional | Geometry optimization, frequency calculations | Good balance of cost and accuracy. nih.govscience.gov |

| MP2 | Ab initio | Geometry optimization, energy calculations | Includes electron correlation. nih.gov |

| CCSD(T) | Ab initio | High-accuracy single-point energy calculations | "Gold standard" for energy accuracy. nih.govchemrxiv.org |

Potential Energy Surface Analysis and Transition State Characterization

Understanding the reactivity of this compound requires a detailed analysis of the potential energy surface (PES) for its reactions. The PES is a multidimensional surface that represents the energy of a molecular system as a function of its geometry. Computational methods are used to locate and characterize the critical points on this surface. acs.org

Minima on the PES correspond to stable or metastable species such as reactants, intermediates, and products. Saddle points, or first-order stationary points, correspond to transition states (TS), which represent the highest energy point along the lowest energy path between a reactant and a product. acs.org

Characterizing a transition state involves not only locating it on the PES but also analyzing its geometry and vibrational frequencies. A true transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. acs.org For example, in the DFT study of the reaction between nitrones and isocyanates, transition states were located for both concerted and stepwise pathways. The analysis showed that in the stepwise mechanism, the rate-limiting step was the second one, involving the ring-closure of an intermediate. acs.org The calculated activation energies (the energy difference between the reactants and the transition state) determine the kinetic feasibility of a reaction pathway. For the Curtius rearrangement of acetyl azide, a model for acyl isocyanates, the concerted transition state was found to have an activation energy of 26.3 kcal/mol at the CCSD(T) level, indicating the reaction is readily achievable thermally. nih.gov

An Intrinsic Reaction Coordinate (IRC) analysis is often performed to confirm that a located transition state indeed connects the intended reactants and products on the potential energy surface. nih.gov

Conformational Analysis and Isomerization Pathways

This compound, like other acyl isocyanates, can exist in different conformations due to rotation around its single bonds. Computational methods are crucial for analyzing these conformational equilibria and understanding isomerization pathways. rsc.org Spectroscopic investigations combined with quantum chemical calculations have indicated that ethoxycarbonyl isothiocyanate, a closely related molecule, exists as a mixture of two conformers. researchgate.netresearchgate.net

Theoretical studies on related molecules like methoxycarbonyl isothiocyanate show a preference for the s-cis isomer, where the carbonyl group and the isothiocyanate group are on the same side of the C-N bond, although the energy difference between conformers is typically small. Quantum chemical calculations at the DFT (B3LYP) and MP2 levels are used to determine the geometries and relative stabilities of these different conformers. rsc.org

Isomerization pathways between conformers are investigated by calculating the potential energy profile for rotation around specific dihedral angles. rsc.org For example, calculations on model compounds have determined the rotational barrier around the N–C(Ar) bond to be between 10 and 29 kcal/mol, depending on the specific molecular structure. rsc.org These barriers dictate the rate of interconversion between conformers. Light-induced isomerization is another pathway studied in cryogenic matrices, where selective irradiation can convert a low-energy conformer into a higher-energy one, providing detailed insight into the energy landscape and the dynamics of the isomerization process. rsc.org

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Mthis compound |

| Ethoxycarbonyl isothiocyanate |

| Methoxycarbonyl isothiocyanate |

| Acetyl azide |

| Isopropyl isocyanate |

| tert-Butyl isocyanate |

| Ethyl isocyanate |

| Diphenylamino isocyanate |

| Phenylsulfenyl isocyanate |

| Isocyanic acid |

| Methyl isocyanate |

| Benzoyl azide |

Advanced Applications of Ethoxycarbonyl Isocyanate in Organic Synthesis

Preparation of Complex Heterocyclic Compounds

The dual reactivity of ethoxycarbonyl isocyanate makes it a valuable building block for the synthesis of a variety of nitrogen-containing heterocycles. These reactions often proceed through initial nucleophilic attack on the isocyanate carbon, followed by intramolecular cyclization.

Urazoles, or 1,2,4-triazolidine-3,5-diones, are a class of heterocyclic compounds with various biological activities. A common synthetic route to urazoles involves the reaction of this compound with hydrazines. The initial step is the formation of a semicarbazide (B1199961) intermediate, which then undergoes intramolecular cyclization to the urazole (B1197782) ring.

A notable method for the synthesis of 4-substituted phenyl derivatives of urazoles starts with the reaction of aniline (B41778) derivatives with ethyl chloroformate to produce carbamate (B1207046) derivatives. These carbamates are then reacted with ethyl carbazate (B1233558) to form semicarbazide derivatives. The final step involves the cyclization of these semicarbazides to yield the desired 1,2,4-triazolidindiones (urazoles) in high yields. organic-chemistry.org

Semicarbazides are crucial intermediates in the synthesis of numerous heterocyclic compounds, including urazoles. mdpi.com A straightforward and efficient method for preparing 1-ethoxycarbonyl-4-substituted-semicarbazides involves the reaction of ethyl carbazate with various isocyanates. mdpi.com This reaction can be carried out under solvent-free conditions, offering a rapid and simple route to these important intermediates. mdpi.com

The process typically involves grinding a mixture of ethyl carbazate and a substituted isocyanate at room temperature. mdpi.com The reaction progress can be monitored by thin-layer chromatography (TLC), and upon completion, the product is isolated by washing with a non-polar solvent like n-hexane or toluene (B28343). mdpi.com This method has been shown to be effective for both aliphatic and aromatic isocyanates, providing high yields in short reaction times. mdpi.com

Table 1: Synthesis of 1-Ethoxycarbonyl-4-substituted-semicarbazides

| Substituent (from Isocyanate) | Reaction Time (min) | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| Phenyl | 20 | 95 | 144-145 |

| 4-Chlorophenyl | 20 | 96 | 178-180 |

| 4-Methylphenyl | 25 | 94 | 162-163 |

| 4-Methoxyphenyl | 25 | 94 | 155-156 |

| n-Butyl | 30 | 90 | 78-80 |

| Cyclohexyl | 30 | 92 | 134-136 |

This table is based on data from the synthesis of 1-ethoxycarbonyl-4-substituted-semicarbazides under solvent-free conditions. mdpi.com

Ethoxycarbonyl isothiocyanate, a related reagent, is instrumental in the synthesis of fused thiophene (B33073) derivatives. The reaction of 2-amino-tetrahydrobenzo[b]thiophene derivatives with ethoxycarbonyl isothiocyanate yields tetrahydrobenzo[b]thiophen-2-thiourea derivatives. chem-soc.si These intermediates can then undergo ready cyclization upon heating in a sodium ethoxide solution to form annulated thiophene derivatives. chem-soc.si This methodology provides a pathway to novel fused heterocyclic systems with potential biological activities, such as antibacterial and antifungal properties. chem-soc.si

Pyrazolo[1,5-a] Current time information in Bangalore, IN.researchgate.netresearchgate.nettriazines are a class of nitrogen-rich heterocyclic compounds that have garnered significant interest due to their potential as bioisosteric substitutes for purines in medicinal chemistry. researchgate.net The synthesis of these derivatives often commences with the reaction of a 5-aminopyrazole with this compound or its thio-analogue. nih.govclockss.org

This initial reaction yields an N-ethoxycarbonyl-N'-(pyrazol-5-yl)urea or thiourea (B124793) intermediate. clockss.orgresearchgate.net Subsequent intramolecular cyclization, typically promoted by a base such as sodium ethoxide, leads to the formation of the pyrazolo[1,5-a] Current time information in Bangalore, IN.researchgate.netresearchgate.nettriazine-2,4-dione or 2-thioxo-4-one ring system. nih.govresearchgate.net For instance, reacting a 5-aminopyrazole derivative with this compound can produce an ethyl pyrazole (B372694) carbamate derivative, which upon treatment with sodium ethoxide, cyclizes to the corresponding pyrazolo[1,5-a] Current time information in Bangalore, IN.researchgate.netresearchgate.nettriazine-2,4-dione. nih.gov

Researchers have synthesized various pyrazolo[1,5-a] Current time information in Bangalore, IN.researchgate.netresearchgate.nettriazine derivatives that have been evaluated for their inhibitory activity against enzymes like thymidine (B127349) phosphorylase, which is implicated in tumor metastasis. researchgate.netsciforum.net

The reaction of 2-amino-2-oxazolines with ethoxycarbonyl isothiocyanate provides a route to 2,3,6,7-tetrahydro-4H-oxazolo[3,2-a]-1,3,5-triazin-2-one-4-thiones. researchgate.net The nucleophilic endocyclic nitrogen atom of the 2-amino-2-oxazoline attacks the isothiocyanate, leading to the fused triazine system. researchgate.net

The reaction between 5-substituted-2-amino-2-oxazolines and this compound serves as a method for synthesizing 2,3,6,7-tetrahydro-4H-oxazolo[3,2-a]-1,3,5-triazine-2,4-diones. researchgate.netorcid.org This reaction proceeds via carbamoylation, where the regioselectivity is influenced by the strong nucleophilic character of the endocyclic nitrogen atom of the 2-amino-2-oxazoline. researchgate.net This reaction has been explored for accessing fused 1,3,5-triazine-2,4-diones with potential biological activities. researchgate.netresearchgate.net

Synthesis of Hydantoins and Oxazolidinones

The reactivity of this compound is well-demonstrated in the synthesis of hydantoins and oxazolidinones, two classes of heterocyclic compounds with significant biological and pharmaceutical relevance.

Hydantoins, or imidazolidine-2,4-diones, can be synthesized through various routes involving isocyanates. One approach involves the reaction of α-amino esters with an isocyanate. The initial addition of the amino group to the isocyanate forms a urea (B33335) intermediate, which can then undergo cyclization to the hydantoin (B18101) ring. While general isocyanate chemistry is applicable here, specific examples detailing the use of this compound are part of broader synthetic strategies. For instance, the reaction of N-vinylic phosphazenes with isocyanates can lead to the formation of hydantoin derivatives through the generation of N-functionalized carbodiimides, which subsequently cyclize. google.com Another strategy involves the Bucherer–Bergs reaction, a multicomponent reaction that prepares 5-substituted hydantoins from a ketone or aldehyde, potassium cyanide, and ammonium (B1175870) carbonate, where an isocyanate is a reactive intermediate. medchemexpress.com

Oxazolidinones are another important class of heterocycles, with some derivatives exhibiting antibiotic activity. Their synthesis can be achieved through the cycloaddition of epoxides with isocyanates. medchemexpress.comcore.ac.ukCurrent time information in Bangalore, IN. This reaction provides a direct route to the oxazolidinone core. While various isocyanates can be used, the reaction of epoxides with chlorosulfonyl isocyanate is a known method that can lead to either oxazolidinones or five-membered cyclic carbonates. medchemexpress.comcore.ac.uk Palladium-catalyzed reactions of biscarbamates, which can be formed from diols and an isocyanate, also yield oxazolidinones. dtu.dk

Table 1: Synthesis of Heterocycles using Isocyanate Chemistry

| Heterocycle | General Synthetic Approach | Role of Isocyanate |

|---|---|---|

| Hydantoin | Reaction of α-amino acid derivatives with isocyanates | Forms a urea intermediate that cyclizes |

| Hydantoin | Bucherer–Bergs reaction | In-situ generated reactive intermediate |

| Oxazolidinone | Cycloaddition of epoxides and isocyanates | Direct participant in the ring-forming reaction |

| Oxazolidinone | Palladium-catalyzed cyclization of biscarbamates | Precursor to the biscarbamate starting material |

Functionalization of Biomolecules and Polymers

The reactivity of the isocyanate group makes this compound and related compounds useful for the modification and functionalization of biomolecules and polymers. These modifications can be for analytical purposes, to alter the properties of materials, or to conjugate molecules for therapeutic applications.

Derivatization for Analytical Purposes (e.g., N-ethoxycarbonylation)

In analytical chemistry, derivatization is often employed to enhance the volatility and thermal stability of analytes for gas chromatography (GC) analysis, or to introduce a chromophore for UV detection in liquid chromatography. N-ethoxycarbonylation, the introduction of an ethoxycarbonyl group onto an amine, is a derivatization technique used for the analysis of amino acids. nih.gov This method, when combined with amidation using a chiral reagent, allows for the enantioseparation of amino acids on achiral GC columns. nih.gov The resulting diastereomeric derivatives exhibit different retention times, enabling their quantification. nih.govnih.gov For example, this technique has been successfully applied to determine the enantiomeric composition of pipecolic acid in biological samples. nih.gov Another related derivatization technique is ethoximation, which targets carbonyl groups in carbohydrates, followed by silylation for GC-MS analysis. google.com

Modification of Chiral Stationary Phases

Chiral stationary phases (CSPs) are crucial for the separation of enantiomers in chromatography. The performance of a CSP is highly dependent on the nature of the chiral selector and how it is immobilized on the support material, typically silica (B1680970) gel. Isocyanates are frequently used as linking agents to covalently bind chiral selectors to the silica support. google.com This immobilization enhances the stability of the CSP. google.comresearchgate.net For example, chiral selectors can be derivatized with an isocyanate-containing silane (B1218182) agent, such as 3-(triethoxysilyl)propyl isocyanate, to facilitate covalent attachment to the silica surface. google.com Another approach involves the use of coupling agents like N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) to link chiral selectors to aminopropyl silica. google.comresearchgate.netnih.gov

Table 2: Application of Isocyanate Chemistry in Chiral Stationary Phase Modification

| Application | Reagent/Method | Purpose |

|---|---|---|

| Covalent Immobilization | 3-(Triethoxysilyl)propyl isocyanate | Links chiral selector to silica support |

| Coupling Reaction | N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) | Connects chiral selector to aminopropyl silica |

Conjugation to Target Molecules (e.g., Pharmaceuticals)

The conjugation of small molecule drugs to larger molecules, such as antibodies, to form antibody-drug conjugates (ADCs), is a powerful strategy in cancer therapy. acs.org This approach combines the targeting specificity of an antibody with the cytotoxic potency of a small molecule drug. nih.gov The linker connecting the drug to the antibody plays a critical role in the stability and efficacy of the ADC. Isocyanates are valuable in this context as they can react with nucleophilic groups (like amines or hydroxyls) on the drug or the linker to form stable urea or carbamate linkages. google.com For instance, a drug containing an amino group can be reacted with phosgene (B1210022) or a phosgene equivalent to generate a highly reactive isocyanate intermediate, which is then coupled to a linker or the antibody itself. While direct use of this compound as the primary linker in commercial ADCs is not widely documented, the underlying isocyanate chemistry is fundamental to many conjugation strategies.

Role in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. Isocyanides are prominent reactants in many MCRs, such as the Ugi and Passerini reactions. Isocyanates can also participate in MCRs. For example, the Bucherer–Bergs reaction for the synthesis of hydantoins is a classic MCR where an isocyanate is a key intermediate. medchemexpress.com The Ugi tetrazole four-component reaction (UT-4CR) is another example where isocyanides, amines, and carbonyl compounds react with an acid component to produce tetrazole derivatives. While isocyanides are the primary "isocyanate-like" component in this reaction, the broader field of MCRs often involves heterocumulenes, a class of compounds to which isocyanates belong.

Synthesis of Specialized Chemical Building Blocks

This compound serves as a precursor for the synthesis of more complex and specialized chemical building blocks. Its reactivity allows for the introduction of the ethoxycarbonyl-protected amine functionality, which can be further manipulated. For example, the reaction of this compound with various nucleophiles can generate a range of carbamate-containing molecules. These molecules can then be used in subsequent synthetic steps. The ethoxycarbonyl group can act as both an activating group and a protecting group in certain reactions, such as the N-acyl-Pictet–Spengler reaction for the synthesis of tetrahydroisoquinoline alkaloids. Furthermore, isocyanates are key starting materials for the production of polyurethanes, and specialized diisocyanates are important industrial building blocks.

Spectroscopic Characterization and Analytical Techniques in Ethoxycarbonyl Isocyanate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group. The chemical shifts are influenced by the electron-withdrawing nature of the adjacent carbonyl and isocyanate groups. Typically, the spectrum would exhibit a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling.

¹³C NMR: The carbon-13 NMR spectrum provides information on each carbon atom in the molecule. The carbonyl carbon and the isocyanate carbon are expected to resonate at low field (downfield) due to their deshielded nature. For a related compound, methoxycarbonyl urea (B33335), which shares the carbonyl moiety, ¹³C NMR was a key characterization technique. d-nb.info In general, quaternary carbons, like the one in the carbonyl group, often show weaker signals. oregonstate.edu The carbons of the ethyl group will appear at a higher field (upfield).

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ | Triplet | ~14 |

| CH₂ | Quartet | ~62 |

| C=O | - | ~160-170 |

| N=C=O | - | ~120-130 |

| Note: The predicted values are based on typical chemical shifts for similar functional groups and may vary. |

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, is crucial for identifying the functional groups and studying the conformational isomers of ethoxycarbonyl isocyanate.

FTIR spectroscopy is particularly sensitive to the characteristic vibrations of the isocyanate (–NCO) and carbonyl (C=O) groups. A strong absorption band in the region of 2250-2280 cm⁻¹ is a hallmark of the asymmetric stretching vibration of the isocyanate group. cdnsciencepub.com The carbonyl group's stretching vibration typically appears as a strong band in the 1700-1800 cm⁻¹ region. researchgate.net Studies on the related mthis compound have shown that the carbonyl stretching region can reveal the presence of different conformers. researchgate.net For instance, two distinct absorptions in this region can be assigned to transoid-Z and cisoid-Z rotational isomers. researchgate.net Commercial suppliers of this compound confirm its identity using infrared spectroscopy. avantorsciences.comthermofisher.comthermofisher.com

Raman spectroscopy provides complementary information to FTIR. While the asymmetric –NCO stretch is weak in the Raman spectrum, the symmetric stretch gives rise to an intense Raman signal. cdnsciencepub.com This allows for an unambiguous assignment of these vibrational modes. In studies of mthis compound, Raman spectroscopy of the liquid phase, combined with gas-phase IR, has enabled comprehensive vibrational analysis and the identification of rotational isomers. cdnsciencepub.comresearchgate.net

| Vibrational Mode | Typical FTIR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Intensity |

| Asymmetric NCO stretch | 2250-2280 | Weak | Strong (IR) |

| Carbonyl (C=O) stretch | 1700-1800 | Present | Strong (IR) |

| Symmetric NCO stretch | ~1450 | Intense | Weak (IR) |

| Note: Wavenumbers are based on data for related carbonyl isocyanates. cdnsciencepub.com |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation patterns. The molecular weight of this compound (C₄H₅NO₃) is approximately 115.09 g/mol . nih.govchemicalbook.com In gas chromatography-mass spectrometry (GC-MS) analysis, N-ethoxycarbonylation derivatization can lead to characteristic fragment ions, although the molecular ion peak might be weak in some cases. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. While specific UV-Vis data for this compound is not detailed in the provided search results, studies on related compounds such as methoxycarbonylsulfenyl isocyanate have utilized this technique for characterization. acs.org It is plausible that this compound exhibits absorptions in the UV region corresponding to n→π* and π→π* transitions of the carbonyl and isocyanate groups.

Rotational Spectroscopy (e.g., Fourier Transform Microwave Spectroscopy)

Rotational spectroscopy, particularly Fourier Transform Microwave (FTMW) spectroscopy, is a high-resolution technique used to obtain precise structural information about molecules in the gas phase. It allows for the determination of rotational constants, from which molecular geometries and conformational preferences can be derived. umanitoba.ca

Determination of Rotational Constants and Quadrupole Coupling Constants

The precise determination of a molecule's geometric structure in the gas phase is achieved through high-resolution spectroscopic methods, most notably microwave spectroscopy. This technique provides data on the rotational constants (A, B, C), which are inversely proportional to the molecule's moments of inertia, and nuclear quadrupole coupling constants, which describe the interaction between the nuclear quadrupole moment of an atom (like ¹⁴N) and the surrounding electric field gradient.

While dedicated microwave spectroscopy studies providing rotational and quadrupole coupling constants specifically for this compound are not prominent in the surveyed literature, extensive research on its close chemical analogue, ethoxycarbonyl isothiocyanate (CH₃CH₂OC(O)NCS) , offers significant insight into the methodologies used. A comprehensive study using supersonic jet Fourier transform microwave spectroscopy has successfully characterized the rotational spectra of this analogue. researchgate.net

For ethoxycarbonyl isothiocyanate, the analysis revealed the presence of two distinct conformers. The experimental rotational constants and the ¹⁴N nuclear quadrupole coupling constants for these conformers were precisely determined. researchgate.net This data is crucial for the definitive identification of the molecule's structure and electronic environment around the nitrogen nucleus. researchgate.net

Table 1: Experimental Spectroscopic Constants for the Two Conformers of Ethoxycarbonyl Isothiocyanate

| Parameter | TCC Conformer | GCC Conformer |

|---|---|---|

| Rotational Constants (MHz) | ||

| A | 2865.0412(11) | 3381.1643(32) |

| B | 884.99612(32) | 730.2981(16) |

| C | 694.01502(24) | 627.0622(13) |

| ¹⁴N Quadrupole Coupling Constants (MHz) | ||

| χaa | 1.2598(34) | 1.258(11) |

| χbb - χcc | -0.169(11) | -0.370(29) |

Data sourced from a comprehensive rotational spectroscopic investigation of ethoxycarbonyl isothiocyanate. researchgate.net

Conformational Studies in Gaseous Phase